Cyclopropyl(1,3-thiazol-2-yl)methanol

Description

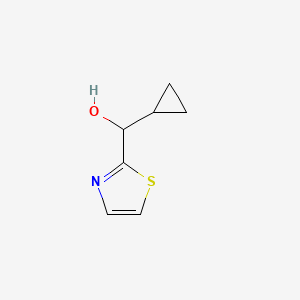

Cyclopropyl(1,3-thiazol-2-yl)methanol (CAS: 1855393-81-5) is a heterocyclic compound featuring a cyclopropyl group attached to a methanol-substituted thiazole ring. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol . The compound’s structure combines the rigidity of the cyclopropane ring with the electronic diversity of the thiazole moiety, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

cyclopropyl(1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C7H9NOS/c9-6(5-1-2-5)7-8-3-4-10-7/h3-6,9H,1-2H2 |

InChI Key |

OHNCVUCHEITZAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=NC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1,3-thiazol-2-yl)methanol typically involves the reaction of cyclopropyl bromide with thiazole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products:

Oxidation: Cyclopropyl(thiazol-2-yl)carboxylic acid.

Reduction: Dihydrothiazole derivatives.

Substitution: Various cyclopropyl-substituted thiazole derivatives

Scientific Research Applications

Cyclopropyl(1,3-thiazol-2-yl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Cyclopropyl(1,3-thiazol-2-yl)methanol and its derivatives involves interactions with various molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several derivatives of cyclopropyl(thiazolyl)methanol have been synthesized, differing in substituents on the thiazole or cyclopropyl groups. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Cyclopropyl(1,3-thiazol-2-yl)methanol | 1855393-81-5 | C₈H₁₂N₂OS | 184.26 | None (parent compound) |

| (1-Thiazol-2-yl-cyclopropyl)-methanol | 1890564-90-5 | C₇H₉NOS | 155.21 | Simplified cyclopropane linkage |

| 1-(Aminomethyl)cyclopropylmethanol | 1857342-61-0 | C₉H₁₃N₃OS | 211.29 | 5-Methylthiazole, aminomethyl |

| 1-(Aminomethyl)cyclopropylmethanol | 1864642-65-8 | C₈H₁₁IN₂OS | 310.16 | 5-Iodothiazole, aminomethyl |

Substituent Impact :

- Halogenation : The introduction of iodine at the 5-position of the thiazole (e.g., 1864642-65-8) increases molecular weight by ~126 g/mol compared to the parent compound. Halogens enhance electrophilicity, enabling cross-coupling reactions in synthetic pathways .

- Methylation : A 5-methylthiazole substituent (e.g., 1857342-61-0) elevates lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Hydrogen Bonding: The parent compound’s thiazole N and methanol OH groups enable hydrogen bonding, critical for crystal packing and solubility. Derivatives with aminomethyl groups (e.g., 1857342-61-0) exhibit enhanced H-bond donor/acceptor capacity compared to non-polar analogs .

- Steric Effects : The cyclopropyl group imposes torsional strain, reducing conformational flexibility. This contrasts with open-chain analogs like 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS: 10-F647408), where a trifluoromethyl group increases electronegativity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.